molecular formula C14H14O3 B14319045 4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid CAS No. 108546-27-6

4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid

Cat. No.: B14319045
CAS No.: 108546-27-6
M. Wt: 230.26 g/mol
InChI Key: GXEJMEXOJRVHSO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid typically involves the reaction of a tetralin derivative with a suitable reagent to introduce the oxo and butenoic acid functionalities. One common method involves the use of a Friedel-Crafts acylation reaction, where a tetralin derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The oxo and butenoic acid functionalities allow the compound to participate in various chemical reactions, which can modulate biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)but-2-enoic acid: This compound has a similar structure but with an amino group instead of the oxo group.

    5,8-Dihydroxy-4-oxo-1,2,3,4-tetrahydro-1-naphthalenyl 6-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranoside: This compound contains additional hydroxyl groups and a glucopyranoside moiety.

Uniqueness

4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

108546-27-6

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid

InChI

InChI=1S/C14H14O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h1-4,7-8,12H,5-6,9H2,(H,16,17)

InChI Key

GXEJMEXOJRVHSO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC1C(=O)C=CC(=O)O

Origin of Product

United States

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